N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Overview
Description
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that features a combination of pyridine, thiazole, tetrahydroquinoline, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common approach involves the formation of the thiazole ring through the reaction of α-bromoketones with 2-aminopyridine under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . The tetrahydroquinoline moiety can be introduced through a cyclization reaction, and the final benzamide structure is achieved through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole and pyridine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfhydryl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the particular target being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and are known for their varied medicinal applications.
Imidazo[1,2-a]pyridines: These compounds have similar structural features and are used in pharmaceutical research.
Uniqueness
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c29-23(27-24-26-21(16-32-24)20-8-3-4-14-25-20)18-10-12-19(13-11-18)33(30,31)28-15-5-7-17-6-1-2-9-22(17)28/h1-4,6,8-14,16H,5,7,15H2,(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQRTMFJXJCWGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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